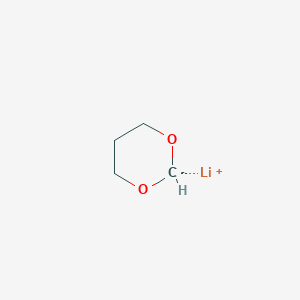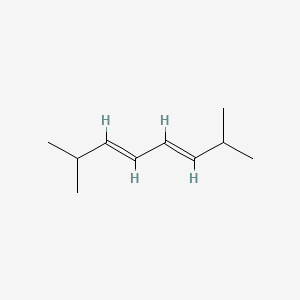![molecular formula C21H14N2O3 B14306070 2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid CAS No. 114044-17-6](/img/structure/B14306070.png)
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid is an organic compound that features a phenanthrene core linked to a benzoic acid moiety via a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid typically involves the condensation of 9,10-phenanthrenequinone with 2-hydrazinylbenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenanthrene core can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives of the phenanthrene core.
Reduction: Hydrazine derivatives of the hydrazone linkage.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Applications De Recherche Scientifique
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential anti-cancer properties, as the phenanthrene core is known to interact with DNA.
Industry: Potential use in the development of organic electronic materials due to its conjugated system.
Mécanisme D'action
The mechanism by which 2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The phenanthrene core can intercalate with DNA, disrupting its function and potentially leading to anti-cancer effects. The hydrazone linkage may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(1-Thiophene-2-yl)ethylidene)hydrazinyl)benzoic acid: Similar structure with a thiophene ring instead of a phenanthrene core.
2-(2,7-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Contains a xanthene core with similar functional groups.
Uniqueness
2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid is unique due to its phenanthrene core, which provides distinct electronic and steric properties compared to other similar compounds
Propriétés
Numéro CAS |
114044-17-6 |
|---|---|
Formule moléculaire |
C21H14N2O3 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
2-[(10-hydroxyphenanthren-9-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C21H14N2O3/c24-20-16-10-4-2-8-14(16)13-7-1-3-9-15(13)19(20)23-22-18-12-6-5-11-17(18)21(25)26/h1-12,24H,(H,25,26) |
Clé InChI |
ZBFWQUSTBHUUBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC4=CC=CC=C4C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


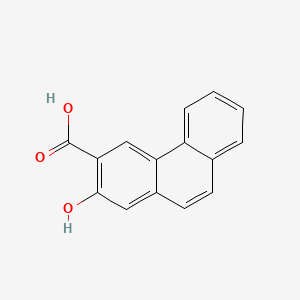
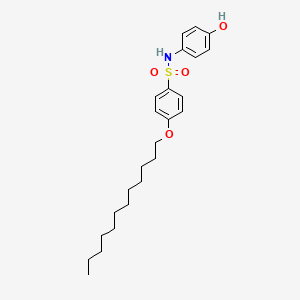
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)


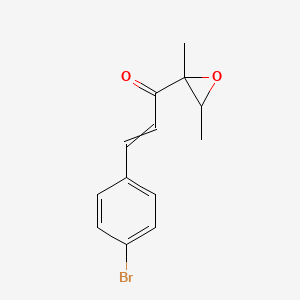
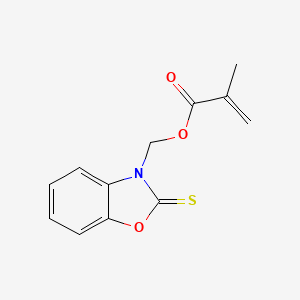



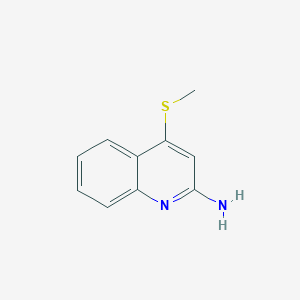
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
